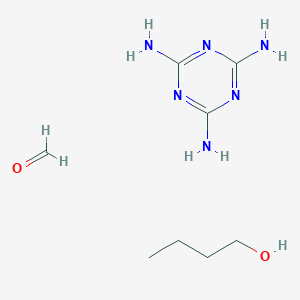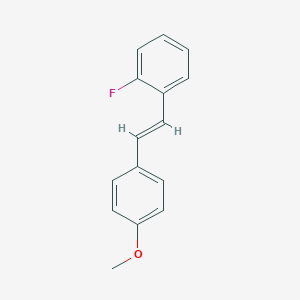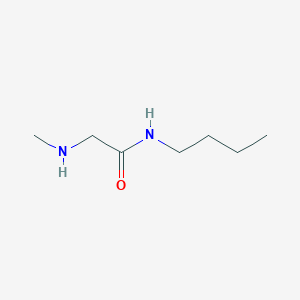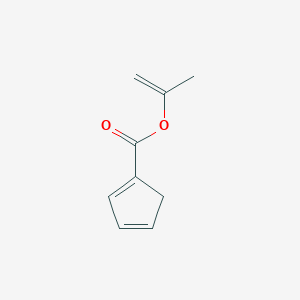
Butan-1-ol;formaldehyde;1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine is a complex chemical compound known for its versatile applications in various industries. This compound is a type of melamine-formaldehyde resin, which is widely used due to its excellent thermal stability, chemical resistance, and mechanical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine typically involves the polymerization of formaldehyde with 1-butanol and 1,3,5-triazine-2,4,6-triamine under controlled conditions. The reaction is usually carried out in an aqueous medium, with the temperature maintained around 80-100°C. The pH of the reaction mixture is adjusted to be slightly acidic or neutral to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to ensure high yield and purity of the product. The polymer is then isolated, purified, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine has numerous applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the properties of polymeric materials.
Biology: Employed in the preparation of biological samples for microscopy due to its ability to preserve tissue structure.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine involves the formation of cross-links between polymer chains. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the material. The molecular targets include hydroxyl and amino groups, which react with formaldehyde to form stable methylene bridges .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formaldehyde, polymer with 6-phenyl-1,3,5-triazine-2,4-diamine and 1,3,5-triazine-2,4,6-triamine: Similar in structure but includes a phenyl group, which may alter its properties.
Poly (melamine-co-formaldehyde) methylated: Another variant of melamine-formaldehyde resin with different substituents.
Uniqueness
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of reactants, which imparts distinct properties such as enhanced flexibility and improved solubility in certain solvents. This makes it particularly suitable for applications requiring these characteristics .
Propriétés
Numéro CAS |
120196-33-0 |
|---|---|
Formule moléculaire |
C8H18N6O2 |
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
butan-1-ol;formaldehyde;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C4H10O.C3H6N6.CH2O/c1-2-3-4-5;4-1-7-2(5)9-3(6)8-1;1-2/h5H,2-4H2,1H3;(H6,4,5,6,7,8,9);1H2 |
Clé InChI |
LGLLBIHJKWFTBZ-UHFFFAOYSA-N |
SMILES |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
SMILES canonique |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
Synonymes |
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)

![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)

![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)

![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)


![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
